1-Benzyl-3,4-dimethylquinolin-1-ium perchlorate
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Overview
Description
1-Benzyl-3,4-dimethylquinolin-1-ium perchlorate is a chemical compound with the molecular formula C18H18ClNO4 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3,4-dimethylquinolin-1-ium perchlorate typically involves the reaction of 3,4-dimethylquinoline with benzyl chloride in the presence of a suitable base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:
Solvent: Common solvents used include acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3,4-dimethylquinolin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted quinoline compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached, enhancing their chemical and biological properties.
Scientific Research Applications
1-Benzyl-3,4-dimethylquinolin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,4-dimethylquinolin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimethylquinolin-1-ium perchlorate
- 1-Benzylquinolin-1-ium perchlorate
- 3,4-Dimethylquinoline
Uniqueness
1-Benzyl-3,4-dimethylquinolin-1-ium perchlorate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
82815-15-4 |
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Molecular Formula |
C18H18ClNO4 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
1-benzyl-3,4-dimethylquinolin-1-ium;perchlorate |
InChI |
InChI=1S/C18H18N.ClHO4/c1-14-12-19(13-16-8-4-3-5-9-16)18-11-7-6-10-17(18)15(14)2;2-1(3,4)5/h3-12H,13H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
KCMUUESDCCIOEX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C2=CC=CC=C2[N+](=C1)CC3=CC=CC=C3)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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